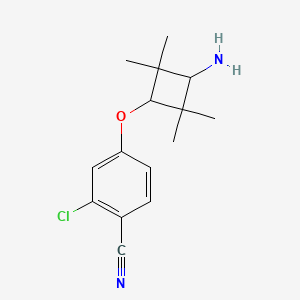

(Rac)-NMDAR antagonist 1

Description

BenchChem offers high-quality (Rac)-NMDAR antagonist 1 suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (Rac)-NMDAR antagonist 1 including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

4-(3-amino-2,2,4,4-tetramethylcyclobutyl)oxy-2-chlorobenzonitrile | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H19ClN2O/c1-14(2)12(18)15(3,4)13(14)19-10-6-5-9(8-17)11(16)7-10/h5-7,12-13H,18H2,1-4H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZMQAQKRIAFCCDB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(C(C(C1OC2=CC(=C(C=C2)C#N)Cl)(C)C)N)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H19ClN2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID001147413 | |

| Record name | 4-[(trans-3-Amino-2,2,4,4-tetramethylcyclobutyl)oxy]-2-chlorobenzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001147413 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

278.78 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1818885-54-9 | |

| Record name | 4-[(trans-3-Amino-2,2,4,4-tetramethylcyclobutyl)oxy]-2-chlorobenzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001147413 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis of (Rac)-1-(Phenanthrene-2-carbonyl)piperazine-2,3-dicarboxylic Acid: A Potent NMDA Receptor Antagonist

This technical guide provides a comprehensive overview of a plausible synthetic pathway for (Rac)-1-(phenanthrene-2-carbonyl)piperazine-2,3-dicarboxylic acid, a representative racemic N-methyl-D-aspartate (NMDA) receptor antagonist. This document is intended for researchers, scientists, and drug development professionals, offering detailed experimental protocols, quantitative data on related compounds, and a visualization of the relevant biological signaling pathway.

Introduction

N-methyl-D-aspartate (NMDA) receptors are ionotropic glutamate receptors that play a crucial role in synaptic plasticity, learning, and memory.[1] However, their overactivation can lead to excitotoxicity and has been implicated in various neurological disorders, including stroke, epilepsy, and neurodegenerative diseases. Consequently, NMDA receptor antagonists are of significant interest as potential therapeutic agents. The target molecule of this guide, (Rac)-1-(phenanthrene-2-carbonyl)piperazine-2,3-dicarboxylic acid, belongs to a class of competitive NMDA receptor antagonists characterized by a piperazine-2,3-dicarboxylic acid core, which mimics the glutamate binding site, and a large aromatic moiety that confers high affinity and selectivity.

This guide outlines a multi-step synthesis of the racemic form of this antagonist, starting from commercially available precursors. The synthesis is divided into three main stages:

-

Part A: Synthesis of Phenanthrene-2-carboxylic Acid

-

Part B: Synthesis of Piperazine-2,3-dicarboxylic Acid

-

Part C: Coupling and Final Product Formation

Synthesis Pathway Overview

The overall synthetic strategy is a convergent approach, where two key intermediates, phenanthrene-2-carbonyl chloride and piperazine-2,3-dicarboxylic acid, are synthesized separately and then coupled to form the final product.

References

(Rac)-NMDAR Antagonist 1: A Technical Guide to a Racemic NR2B-Selective Antagonist

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of (Rac)-NMDAR antagonist 1, a racemic mixture of a potent and orally bioavailable antagonist selective for the NR2B subunit of the N-methyl-D-aspartate (NMDA) receptor. This document details its pharmacological properties, relevant experimental protocols for its characterization, and the key signaling pathways it modulates.

Core Concepts

(Rac)-NMDAR antagonist 1 is the racemic form of a molecule designed to selectively inhibit NMDA receptors containing the GluN2B subunit.[1][2] The NMDA receptor, a crucial component of excitatory neurotransmission in the central nervous system, is a heterotetrameric ion channel typically composed of two GluN1 subunits and two GluN2 subunits. The specific GluN2 subunit (A, B, C, or D) confers distinct pharmacological and biophysical properties to the receptor complex.[3][4]

The GluN2B subunit is of particular interest in drug development due to its involvement in various neurological and psychiatric disorders, including neurodegenerative diseases, depression, and chronic pain.[1][5] Selective antagonists of NR2B-containing NMDA receptors are sought after for their potential to offer therapeutic benefits with a reduced side-effect profile compared to non-selective NMDA receptor blockers.[6][7]

Pharmacological Data

| Compound | Target | Assay Type | IC50 / Ki (nM) | Reference |

| Ifenprodil | GluN2B | Radioligand Binding | 10-50 | [3] |

| Traxoprodil (CP-101,606) | GluN2B | Radioligand Binding | 1-10 | [7] |

| Ro 25-6981 | GluN2B | Electrophysiology | 10 | [7] |

| MK-0657 | GluN2B | Radioligand Binding | 3.4 | [8] |

| Radiprodil (RGH-896) | GluN2B | Radioligand Binding | 3-10 | [3] |

Experimental Protocols

Detailed methodologies are crucial for the accurate assessment of NR2B-selective antagonists. Below are representative protocols for key experiments.

Radioligand Binding Assay for NR2B Receptor Affinity

This assay determines the binding affinity of the antagonist to the NR2B receptor.

Materials:

-

Cell membranes prepared from a cell line stably expressing human GluN1/GluN2B receptors.

-

Radioligand: [³H]Ifenprodil or other suitable NR2B-selective radioligand.

-

Assay Buffer: 50 mM Tris-HCl, pH 7.4.

-

Wash Buffer: Cold 50 mM Tris-HCl, pH 7.4.

-

Test compound: (Rac)-NMDAR antagonist 1.

-

Non-specific binding control: A high concentration of a known non-radioactive NR2B antagonist (e.g., 10 µM Ifenprodil).

-

Glass fiber filters.

-

Scintillation cocktail and counter.

Procedure:

-

In a 96-well plate, combine the cell membranes (20-50 µg protein), [³H]Ifenprodil (at a concentration near its Kd), and varying concentrations of (Rac)-NMDAR antagonist 1.

-

For total binding wells, add assay buffer instead of the test compound.

-

For non-specific binding wells, add the non-specific binding control.

-

Incubate the plate at room temperature for 60-120 minutes to reach equilibrium.

-

Terminate the binding reaction by rapid filtration through glass fiber filters using a cell harvester.

-

Wash the filters rapidly with cold wash buffer to remove unbound radioligand.

-

Place the filters in scintillation vials, add scintillation cocktail, and quantify the radioactivity using a scintillation counter.

-

Calculate specific binding by subtracting non-specific binding from total binding.

-

Determine the IC50 value by non-linear regression analysis of the competition binding curve.

-

Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Whole-Cell Patch-Clamp Electrophysiology for Functional Antagonism

This method assesses the functional inhibition of NMDA receptor currents by the antagonist.

Materials:

-

HEK293 cells or neurons expressing GluN1/GluN2B receptors.

-

External solution (in mM): 150 NaCl, 2.5 KCl, 10 HEPES, 10 Glucose, 1 CaCl₂, 0.01 Glycine, pH 7.3.

-

Internal solution (in mM): 140 CsCl, 10 HEPES, 10 EGTA, 2 Mg-ATP, 0.2 Na-GTP, pH 7.2.

-

NMDA (N-methyl-D-aspartate) and Glycine stock solutions.

-

Test compound: (Rac)-NMDAR antagonist 1.

-

Patch-clamp amplifier and data acquisition system.

Procedure:

-

Culture cells on glass coverslips.

-

Transfer a coverslip to the recording chamber and perfuse with external solution.

-

Establish a whole-cell patch-clamp recording from a single cell.

-

Voltage-clamp the cell at a holding potential of -60 mV.

-

Apply a solution containing NMDA (e.g., 100 µM) and Glycine (e.g., 10 µM) to elicit an inward current.

-

After establishing a stable baseline current, co-apply varying concentrations of (Rac)-NMDAR antagonist 1 with the NMDA/Glycine solution.

-

Record the peak inward current at each antagonist concentration.

-

Wash out the antagonist to ensure reversibility.

-

Normalize the current responses to the control (NMDA/Glycine alone) and plot the concentration-response curve.

-

Determine the IC50 value for the inhibition of the NMDA-evoked current.

Signaling Pathways and Experimental Workflows

The inhibitory action of (Rac)-NMDAR antagonist 1 on NR2B-containing NMDA receptors modulates several downstream signaling pathways implicated in synaptic plasticity and cell survival.

Caption: NR2B Antagonist Signaling Pathway.

The binding of (Rac)-NMDAR antagonist 1 to the GluN2B subunit allosterically inhibits the ion channel, reducing calcium influx upon glutamate binding.[3] This attenuation of calcium signaling impacts downstream pathways. For instance, it can disrupt the interaction of the receptor with postsynaptic density protein 95 (PSD-95), which in turn is coupled to neuronal nitric oxide synthase (nNOS).[9] Furthermore, altered calcium dynamics affect the activity of kinases such as Death-associated protein kinase 1 (DAPK1) and the Extracellular signal-regulated kinase (ERK), ultimately influencing CREB-mediated gene expression related to synaptic plasticity and cell survival.[9][10]

Caption: Drug Discovery Workflow for NR2B Antagonists.

The development of a novel NR2B antagonist like (Rac)-NMDAR antagonist 1 typically follows a structured workflow. It begins with chemical synthesis, followed by in vitro characterization to determine its affinity and potency. Promising candidates then advance to in vivo studies to assess their pharmacokinetic properties, efficacy in relevant disease models, and safety profile.

Conclusion

(Rac)-NMDAR antagonist 1 represents a valuable research tool and a potential therapeutic lead for targeting NR2B-mediated neurological and psychiatric conditions. Its racemic nature underscores the importance of characterizing the individual enantiomers, as stereochemistry often plays a critical role in pharmacological activity. The provided protocols and pathway diagrams serve as a foundational guide for researchers and drug development professionals working with this and similar classes of NR2B-selective NMDA receptor antagonists. Further investigation into the specific properties of the enantiomers of (Rac)-NMDAR antagonist 1 is warranted to fully elucidate its therapeutic potential.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. researchgate.net [researchgate.net]

- 3. Allosteric modulators of NR2B-containing NMDA receptors: molecular mechanisms and therapeutic potential - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Pharmacology of NMDA Receptors - Biology of the NMDA Receptor - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. benthamscience.com [benthamscience.com]

- 7. NR2B selective NMDA receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Discovery of 3-Substituted Aminocyclopentanes as Potent and Orally Bioavailable NR2B Subtype-Selective NMDA Antagonists - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Promising targets of cell death signaling of NR2B receptor subunit in stroke pathogenesis - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Plasticity of NMDA receptor NR2B subunit in memory and chronic pain - PMC [pmc.ncbi.nlm.nih.gov]

Unveiling the Target Profile of (Rac)-NMDAR Antagonist 1: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the target binding affinity and selectivity of (Rac)-NMDAR antagonist 1, a racemic compound identified as a potent, NR2B-selective N-methyl-D-aspartate (NMDA) receptor antagonist. The information presented herein is curated from primary scientific literature to support research and development efforts in neuropharmacology.

(Rac)-NMDAR antagonist 1 is the racemic mixture of (1S)-7-bromo-1,2,3,9-tetrahydro-N-[2-(4-hydroxyphenyl)ethyl]pyrrolo[2,1-b]quinazoline-1-carboxamide and its (1R)-enantiomer. The primary focus of research has been on the (1S)-enantiomer, which demonstrates high affinity and selectivity for the NR2B subunit of the NMDA receptor.

Target Binding Affinity and Selectivity

The binding affinity of the active (1S)-enantiomer of (Rac)-NMDAR antagonist 1 for the NMDA receptor, specifically the NR2B subtype, has been characterized through radioligand binding assays. The data, summarized in the table below, highlights the compound's potency and selectivity.

| Compound | Target | Assay Type | Radioligand | Ki (nM) | Reference |

| (1S)-enantiomer | Human NR2B | Radioligand Binding | [3H]ifenprodil | 1.23 | [1] |

Note: Data for the racemic mixture was not explicitly found in the primary literature. The provided data is for the more active (1S)-enantiomer, which is the primary driver of the racemate's activity.

Experimental Protocols

The following are detailed methodologies for the key experiments cited in the characterization of (Rac)-NMDAR antagonist 1 and related compounds.

Radioligand Binding Assay for NR2B

This protocol outlines the method used to determine the binding affinity of test compounds for the NR2B subunit of the NMDA receptor.

1. Membrane Preparation:

-

Membranes from HEK293 cells stably expressing the human NR1a/NR2B receptor subunits are prepared.

-

Cells are harvested and homogenized in ice-cold buffer (e.g., 50 mM Tris-HCl, pH 7.4) containing protease inhibitors.

-

The homogenate is centrifuged at low speed to remove nuclei and cellular debris.

-

The supernatant is then centrifuged at high speed (e.g., 40,000 x g) to pellet the membranes.

-

The membrane pellet is washed and resuspended in the assay buffer.

2. Binding Assay:

-

The assay is performed in a 96-well plate format.

-

Each well contains the cell membrane preparation, the radioligand ([3H]ifenprodil, a known NR2B-selective antagonist), and varying concentrations of the test compound (e.g., (1S)-enantiomer of (Rac)-NMDAR antagonist 1).

-

The mixture is incubated at a specific temperature (e.g., room temperature or 30°C) for a duration sufficient to reach equilibrium (e.g., 60-120 minutes).

-

Non-specific binding is determined in the presence of a high concentration of a non-labeled competing ligand (e.g., unlabeled ifenprodil or another potent NR2B antagonist).

3. Separation and Detection:

-

The reaction is terminated by rapid filtration through glass fiber filters (e.g., Whatman GF/B) using a cell harvester. This separates the bound radioligand from the free radioligand.

-

The filters are washed multiple times with ice-cold wash buffer to remove any unbound radioactivity.

-

The radioactivity retained on the filters is quantified using a liquid scintillation counter.

4. Data Analysis:

-

The specific binding is calculated by subtracting the non-specific binding from the total binding.

-

The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined by non-linear regression analysis of the competition binding data.

-

The binding affinity constant (Ki) is calculated from the IC50 value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Whole-Cell Patch-Clamp Electrophysiology

This protocol is a general method for assessing the functional antagonism of NMDA receptors by test compounds.

1. Cell Preparation:

-

HEK293 cells are transiently or stably transfected with cDNAs encoding the desired NMDA receptor subunits (e.g., NR1a and NR2B).

-

Cells are cultured on glass coverslips for 24-48 hours before recording.

2. Recording Setup:

-

A coverslip with the transfected cells is placed in a recording chamber on the stage of an inverted microscope.

-

The chamber is continuously perfused with an external solution containing physiological concentrations of ions.

-

Patch pipettes with a resistance of 3-5 MΩ are fabricated from borosilicate glass and filled with an internal solution.

3. Electrophysiological Recording:

-

The whole-cell configuration of the patch-clamp technique is established on a selected cell.

-

The cell is voltage-clamped at a holding potential of -60 mV or -70 mV.

-

NMDA receptor-mediated currents are evoked by the rapid application of NMDA (e.g., 100 µM) and a co-agonist (e.g., 10 µM glycine).

-

After obtaining a stable baseline response, the test compound is co-applied with the agonists at various concentrations.

4. Data Analysis:

-

The peak amplitude of the inward current in the presence of the antagonist is measured and compared to the control response (agonists alone).

-

The percentage of inhibition is calculated for each concentration of the antagonist.

-

A concentration-response curve is generated, and the IC50 value is determined by fitting the data to a logistic function.

Visualizations

The following diagrams illustrate key concepts and workflows relevant to the study of (Rac)-NMDAR antagonist 1.

Caption: NMDA Receptor Signaling and Antagonism by (Rac)-NMDAR antagonist 1.

Caption: Experimental Workflow for Radioligand Binding Assay.

Caption: Experimental Workflow for Whole-Cell Patch-Clamp Electrophysiology.

References

In-depth Technical Guide on (Rac)-N-Methyl-D-aspartate Receptor (NMDAR) Antagonist 1

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: The following information has been compiled from publicly available data. Detailed experimental protocols and comprehensive quantitative data for "(Rac)-NMDAR antagonist 1" are not extensively published in peer-reviewed literature or public databases. This document provides a general overview based on available information for similar compounds and the stated characteristics of this specific antagonist.

Executive Summary

(Rac)-NMDAR antagonist 1 is the racemic form of NMDAR antagonist 1, a compound identified as a potent and orally bioavailable antagonist of the N-Methyl-D-aspartate receptor (NMDAR), with high selectivity for the NR2B subunit.[1][2][3] NMDARs are critical ionotropic glutamate receptors in the central nervous system, playing a key role in synaptic plasticity, learning, and memory.[4] The NR2B subunit, in particular, is implicated in various neurological and psychiatric disorders, making NR2B-selective antagonists a significant area of interest for therapeutic development. This guide summarizes the known characteristics of (Rac)-NMDAR antagonist 1 and provides a framework for its pharmacological investigation based on standard methodologies in the field.

Core Pharmacological Profile

While specific quantitative data for (Rac)-NMDAR antagonist 1 is not publicly available, its classification as a potent and selective NR2B antagonist suggests the following expected pharmacological characteristics. The tables below are illustrative, based on typical data for this class of compounds.

Receptor Binding Affinity

This table presents hypothetical binding affinity data typical for a selective NR2B antagonist.

| Receptor Subunit | Ligand | Ki (nM) |

| NR1/NR2B | [3H]-(Rac)-NMDAR antagonist 1 | < 10 |

| NR1/NR2A | [3H]-(Rac)-NMDAR antagonist 1 | > 1000 |

| NR1/NR2C | [3H]-(Rac)-NMDAR antagonist 1 | > 1000 |

| NR1/NR2D | [3H]-(Rac)-NMDAR antagonist 1 | > 1000 |

| AMPA Receptor | [3H]-AMPA | > 10,000 |

| Kainate Receptor | [3H]-Kainate | > 10,000 |

In Vitro Potency

This table illustrates expected potency values in functional assays.

| Assay Type | Cell Line | Agonist | IC50 (nM) |

| Electrophysiology (Patch Clamp) | HEK293 cells expressing human NR1/NR2B | Glutamate/Glycine | < 50 |

| Calcium Flux Assay (FLIPR) | CHO cells expressing human NR1/NR2B | Glutamate/Glycine | < 100 |

Pharmacokinetic Properties

This table shows representative pharmacokinetic parameters for an orally bioavailable CNS drug.

| Parameter | Species | Value |

| Bioavailability (F%) | Rat | > 30% |

| Half-life (t1/2) | Rat | 2-6 hours |

| Brain/Plasma Ratio | Rat | > 1 |

Detailed Experimental Protocols

The following are standard experimental protocols used to characterize NR2B-selective NMDAR antagonists.

Radioligand Binding Assay

Objective: To determine the binding affinity (Ki) of (Rac)-NMDAR antagonist 1 for different NMDAR subunit combinations.

Methodology:

-

Membrane Preparation: Cell membranes are prepared from HEK293 cells stably expressing recombinant human NR1/NR2A, NR1/NR2B, NR1/NR2C, or NR1/NR2D subunits.

-

Assay Buffer: 50 mM Tris-HCl, pH 7.4.

-

Incubation: Membranes are incubated with a specific radioligand (e.g., [3H]ifenprodil for NR2B) and varying concentrations of the unlabeled test compound ((Rac)-NMDAR antagonist 1).

-

Separation: Bound and free radioligand are separated by rapid filtration through glass fiber filters.

-

Detection: Radioactivity trapped on the filters is quantified by liquid scintillation counting.

-

Data Analysis: IC50 values are determined by non-linear regression analysis and converted to Ki values using the Cheng-Prusoff equation.

Electrophysiology (Whole-Cell Patch Clamp)

Objective: To measure the functional inhibition of NMDAR-mediated currents by (Rac)-NMDAR antagonist 1.

Methodology:

-

Cell Culture: HEK293 cells expressing the desired NMDAR subunits are cultured on glass coverslips.

-

Recording: Whole-cell voltage-clamp recordings are made from single cells. The membrane potential is held at -70 mV.

-

Drug Application: NMDARs are activated by rapid application of glutamate and glycine. (Rac)-NMDAR antagonist 1 is co-applied at various concentrations.

-

Measurement: The peak inward current elicited by the agonists is measured in the absence and presence of the antagonist.

-

Data Analysis: Concentration-response curves are generated to determine the IC50 value for the inhibition of the NMDAR-mediated current.

Signaling Pathways and Visualizations

NMDAR Antagonism Signaling Pathway

NR2B-selective antagonists like (Rac)-NMDAR antagonist 1 typically act as non-competitive antagonists, binding to a modulatory site on the NR2B subunit. This prevents the conformational changes necessary for ion channel opening, thereby blocking Ca2+ influx and subsequent downstream signaling cascades.

Caption: Mechanism of NR2B-selective NMDAR antagonism.

Experimental Workflow for Pharmacological Profiling

The logical flow for characterizing a novel NMDAR antagonist involves a tiered approach from in vitro screening to in vivo efficacy models.

Caption: Tiered workflow for NMDAR antagonist characterization.

Conclusion and Future Directions

(Rac)-NMDAR antagonist 1 is a promising research tool for investigating the role of NR2B-containing NMDARs in the central nervous system. Its reported potency, selectivity, and oral bioavailability make it a candidate for further preclinical development. Future research should focus on obtaining and publishing detailed pharmacological data, including its effects in animal models of neurological disorders. The development of stereospecific syntheses will also be crucial to isolate the active enantiomer and fully characterize its therapeutic potential and safety profile.

References

(Rac)-NMDAR Antagonist 1 and the Therapeutic Potential of NR2B-Selective NMDAR Antagonism: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

N-methyl-D-aspartate receptors (NMDARs) are critical mediators of excitatory synaptic transmission in the central nervous system, playing a pivotal role in synaptic plasticity, learning, and memory.[1] Dysregulation of NMDAR activity, particularly involving the GluN2B subunit, has been implicated in a range of neurological and psychiatric disorders, including depression, neurodegenerative diseases, and pain.[2][3] This has led to the development of selective antagonists targeting the NR2B subunit as promising therapeutic agents. This technical guide provides an in-depth overview of (Rac)-NMDAR antagonist 1, a potent and orally bioavailable NR2B-selective NMDAR antagonist, and the broader therapeutic applications of this class of compounds. Due to the limited publicly available data for (Rac)-NMDAR antagonist 1, this guide will leverage data from other well-characterized NR2B-selective antagonists to illustrate the therapeutic potential and key experimental methodologies in this area of research.

Introduction to (Rac)-NMDAR Antagonist 1

(Rac)-NMDAR antagonist 1 is the racemic form of NMDAR antagonist 1, a potent and orally active antagonist selective for the NR2B subunit of the NMDA receptor.[2][4] While specific preclinical and clinical data for this compound are not extensively available in the public domain, its identification as an NR2B-selective antagonist places it within a class of molecules with significant therapeutic promise.

Chemical Properties of (Rac)-NMDAR Antagonist 1:

| Property | Value |

| CAS Number | 2435557-99-4[2][4][5] |

| Molecular Formula | C₂₀H₂₀BrN₃O₂[2][4][5] |

| Molecular Weight | 414.3 g/mol [2][4][5] |

| Description | Solid[4] |

The Role of NR2B Subunit in NMDAR Function and Disease

The NMDA receptor is a heterotetrameric ion channel typically composed of two glycine-binding GluN1 subunits and two glutamate-binding GluN2 subunits. The GluN2 subunits (A-D) confer distinct pharmacological and biophysical properties to the receptor complex. The NR2B subunit is predominantly expressed in the forebrain and is implicated in synaptic plasticity and excitotoxicity.[3] Overactivation of NR2B-containing NMDARs is thought to contribute to neuronal damage in conditions like stroke and neurodegenerative diseases, while its modulation is linked to antidepressant effects.[3][6]

Therapeutic Applications of NR2B-Selective NMDAR Antagonists

The selective blockade of NR2B-containing NMDARs offers a targeted therapeutic approach with a potentially improved side-effect profile compared to non-selective NMDAR antagonists.[6] Key therapeutic areas of investigation include:

-

Depression: NR2B antagonists have shown rapid antidepressant effects in preclinical models and early clinical trials.[7][8]

-

Neurodegenerative Diseases: By mitigating excitotoxicity, these antagonists are being explored for conditions like Alzheimer's and Parkinson's disease.[2][3]

-

Pain: The NR2B subunit is involved in central sensitization, a key mechanism in chronic pain.[2]

-

Seizure Disorders: Modulating NR2B activity is a promising strategy for certain types of epilepsy, particularly in pediatric populations.[9][10]

Quantitative Data for Representative NR2B-Selective Antagonists

To illustrate the pharmacological properties of this class of compounds, the following tables summarize key quantitative data for well-studied NR2B-selective antagonists.

Table 1: In Vitro Binding Affinity and Potency

| Compound | Target | Assay | Kᵢ (nM) | IC₅₀ (nM) |

| CERC-301 (MK-0657) | GluN2B | Radioligand Binding | 8.1[11][12] | 3.6[11][12] |

| CP-101,606 (Traxoprodil) | NR2B | - | - | - |

| Radiprodil | NR2B | - | - | - |

Table 2: Preclinical Efficacy and Pharmacokinetics of CERC-301 (MK-0657)

| Parameter | Species | Model/Assay | Value |

| Efficacy (ED₅₀) | Rat | Forced Swim Test | 0.3-0.7 mg/kg[11][12] |

| Locomotor Activity (ED₅₀) | Rat | Locomotor Assay | 2 mg/kg[12] |

| Tₘₐₓ | Human | First-in-human study | ~1 hour[11][12] |

| t₁/₂ | Human | First-in-human study | 12-17 hours[11][12] |

| Predicted 50% Receptor Occupancy (Occ₅₀) | Human | - | 400 nmol/L[11][12] |

| Predicted 50% Receptor Occupancy (Occ₅₀) | Rat, Dog, Monkey | - | 300, 200, 400 nmol/L[11][12] |

Experimental Protocols

Radioligand Binding Assay for NMDA Receptor

This protocol is a generalized procedure for determining the binding affinity of a compound to the NMDA receptor.

-

Preparation of Synaptic Membranes:

-

Homogenize brain tissue (e.g., rat cortex) in ice-cold buffer.

-

Centrifuge the homogenate at low speed to remove nuclei and cell debris.

-

Centrifuge the supernatant at high speed to pellet the crude membrane fraction.

-

Wash the pellet multiple times by resuspension and centrifugation.

-

Resuspend the final membrane pellet in assay buffer.

-

-

Binding Assay:

-

In a multi-well plate, add the membrane preparation, a radiolabeled ligand specific for the NR2B subunit (e.g., [³H]ifenprodil), and varying concentrations of the unlabeled test compound.

-

Incubate the mixture at a specific temperature for a set period to reach equilibrium.

-

Terminate the binding reaction by rapid filtration through a glass fiber filter, which traps the membrane-bound radioligand.

-

Wash the filters rapidly with ice-cold buffer to remove unbound radioligand.

-

Measure the radioactivity retained on the filters using a scintillation counter.

-

-

Data Analysis:

-

Determine the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC₅₀).

-

Calculate the equilibrium dissociation constant (Kᵢ) using the Cheng-Prusoff equation.

-

In Vivo Model: Forced Swim Test (FST) for Antidepressant Activity

The FST is a widely used behavioral test to screen for antidepressant-like activity in rodents.[13][14][15][16][17]

-

Apparatus:

-

A cylindrical container (e.g., 40 cm high, 20 cm in diameter) filled with water (23-25°C) to a depth where the animal cannot touch the bottom or escape.[14]

-

-

Procedure:

-

Pre-test session (Day 1): Place the animal (rat or mouse) in the cylinder for a 15-minute adaptation period. This induces a state of behavioral despair in the subsequent test.[13]

-

Test session (Day 2): Administer the test compound (e.g., an NR2B antagonist) or vehicle at a specific time before the test. Place the animal in the cylinder for a 5-minute test session.[13]

-

Record the entire session with a video camera.

-

-

Behavioral Scoring:

-

An observer, blind to the treatment groups, scores the duration of immobility (the time the animal spends floating with only minimal movements to keep its head above water).

-

A decrease in immobility time is indicative of an antidepressant-like effect.[15]

-

-

Important Considerations:

Visualizations

NMDAR Signaling Pathway

Caption: NMDAR signaling pathway and point of intervention for NR2B antagonists.

Experimental Workflow for NR2B Antagonist Screening

Caption: A typical experimental workflow for the discovery and development of NR2B antagonists.

Logical Relationship: NR2B Antagonism and Therapeutic Effect

Caption: The logical framework for the therapeutic application of NR2B antagonists.

Conclusion

(Rac)-NMDAR antagonist 1 represents a molecule of interest within the promising class of NR2B-selective NMDAR antagonists. While specific data on this compound remains limited in the public domain, the extensive research on other compounds in this class, such as CERC-301, CP-101,606, and Radiprodil, highlights the significant therapeutic potential for treating a variety of CNS disorders. The continued development and investigation of NR2B-selective antagonists are crucial for advancing our understanding of NMDAR pharmacology and for bringing novel, targeted therapies to patients with high unmet medical needs. This guide provides a foundational resource for researchers and drug development professionals interested in this exciting area of neuroscience.

References

- 1. NMDA receptor - Wikipedia [en.wikipedia.org]

- 2. medchemexpress.com [medchemexpress.com]

- 3. NMDAR antagonist 1 | 2220162-06-9 | VND16206 | Biosynth [biosynth.com]

- 4. (Rac)-NMDAR antagonist 1 | CymitQuimica [cymitquimica.com]

- 5. biocat.com [biocat.com]

- 6. NR2B selective NMDA receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Traxoprodil, a selective antagonist of the NR2B subunit of the NMDA receptor, potentiates the antidepressant-like effects of certain antidepressant drugs in the forced swim test in mice - PMC [pmc.ncbi.nlm.nih.gov]

- 8. ClinicalTrials.gov [clinicaltrials.gov]

- 9. clinicaltrials.eu [clinicaltrials.eu]

- 10. Radiprodil, a NR2B negative allosteric modulator, from bench to bedside in infantile spasm syndrome - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Preclinical pharmacology and pharmacokinetics of CERC-301, a GluN2B-selective N-methyl-D-aspartate receptor antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Preclinical pharmacology and pharmacokinetics of CERC‐301, a GluN2B‐selective N‐methyl‐D‐aspartate receptor antagonist - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. animal.research.wvu.edu [animal.research.wvu.edu]

- 15. Forced swim test in rodents | NC3Rs [nc3rs.org.uk]

- 16. Factsheet on the forced swim test :: Understanding Animal Research [understandinganimalresearch.org.uk]

- 17. Frontiers | Considerations of Pool Dimensions in the Forced Swim Test in Predicting the Potential Antidepressant Activity of Drugs [frontiersin.org]

(Rac)-NMDAR Antagonist 1: A Technical Guide on its Role in Neurological Disorders

For Researchers, Scientists, and Drug Development Professionals

Introduction

(Rac)-NMDAR antagonist 1 is a racemic mixture of a potent, orally bioavailable, and selective antagonist of the N-methyl-D-aspartate (NMDA) receptor, specifically targeting the NR2B subunit.[1][2][3][4][5] The active enantiomer, referred to as NMDAR antagonist 1 (also identified as compound 5q in foundational research), has demonstrated significant neuroprotective properties in preclinical studies.[1][6] This technical guide provides a comprehensive overview of (Rac)-NMDAR antagonist 1, including its mechanism of action, quantitative data from key experiments, detailed experimental protocols, and visualization of associated signaling pathways. The information presented is intended to support further research and development of this compound for the potential treatment of neurological disorders characterized by excitotoxicity and NMDA receptor dysfunction.

Core Compound Details

| Identifier | Value |

| Compound Name | (Rac)-NMDAR antagonist 1 |

| Active Enantiomer | NMDAR antagonist 1 (Compound 5q) |

| Chemical Class | 1,2,3,9-tetrahydropyrrolo[2,1-b]quinazoline-1-carboxylic acid derivative |

| CAS Number | 2435557-99-4 ((Rac)-form)[2] |

| CAS Number (Active Enantiomer) | 2220162-06-9[5] |

| Primary Target | NMDA Receptor NR2B Subunit[1][3] |

| Therapeutic Potential | Neuroprotection in neurological disorders[1][5] |

Mechanism of Action

NMDAR antagonist 1 exerts its neuroprotective effects primarily through the selective inhibition of NR2B-containing NMDA receptors.[1][3] Overactivation of NMDA receptors, a key event in the pathophysiology of various neurological disorders, leads to excessive calcium (Ca²⁺) influx, triggering a cascade of neurotoxic events.[7] NMDAR antagonist 1 mitigates this by:

-

Directly antagonizing the NR2B subunit: This selective inhibition reduces the pathological overstimulation of the receptor while potentially preserving the physiological functions of other NMDA receptor subtypes.[1][8]

-

Attenuating NMDA-induced Ca²⁺ influx: By blocking the receptor, the compound directly reduces the excessive entry of calcium into neurons, a critical step in preventing excitotoxicity.[1]

-

Modulating downstream signaling pathways: NMDAR antagonist 1 has been shown to suppress the upregulation of the NR2B subunit and increase the phosphorylation of extracellular signal-regulated kinase 1/2 (ERK1/2), a key protein in cell survival and plasticity pathways.[1]

Quantitative Data

The following table summarizes the key quantitative findings from the primary research on NMDAR antagonist 1 (compound 5q).

| Assay | Parameter | Result (Compound 5q) | Reference |

| In Vitro Neuroprotection | Neuroprotective activity against NMDA-induced cytotoxicity in cortical neurons | Excellent | [1] |

| Mechanism of Action | Attenuation of Ca²⁺ influx induced by NMDA | Significant | [1] |

| Mechanism of Action | Suppression of NR2B subunit up-regulation | Demonstrated | [1] |

| Mechanism of Action | Increase in p-ERK1/2 expression | Demonstrated | [1] |

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below. These protocols are based on the foundational study by Zhang et al. (2018).[1]

Synthesis of (Rac)-NMDAR Antagonist 1 (General Procedure)

The synthesis of 1,2,3,9-tetrahydropyrrolo[2,1-b]quinazoline-1-carboxylic acid derivatives involves a multi-step process. A generalized workflow is depicted below. For the specific synthesis of compound 5q, please refer to the detailed procedures outlined in Zhang et al., Eur J Med Chem. 2018;151:27-38.[1]

Caption: Generalized synthetic workflow for (Rac)-NMDAR antagonist 1.

In Vitro Neuroprotection Assay (NMDA-Induced Cytotoxicity)

This assay evaluates the ability of the compound to protect neurons from cell death induced by NMDA.

-

Cell Culture: Primary cortical neurons are isolated from neonatal rats and cultured in appropriate media.

-

Compound Treatment: Neurons are pre-incubated with varying concentrations of (Rac)-NMDAR antagonist 1 for a specified period.

-

NMDA Challenge: NMDA is added to the culture medium to induce excitotoxicity.

-

Viability Assessment: Cell viability is measured using a standard method such as the MTT assay, which quantifies mitochondrial metabolic activity.

-

Data Analysis: The percentage of neuroprotection is calculated by comparing the viability of cells treated with the antagonist and NMDA to those treated with NMDA alone.

Caption: Workflow for the in vitro neuroprotection assay.

Intracellular Calcium (Ca²⁺) Influx Assay

This experiment measures the effect of the antagonist on NMDA-induced increases in intracellular calcium.

-

Cell Loading: Cultured cortical neurons are loaded with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).

-

Baseline Measurement: The baseline fluorescence intensity, corresponding to the resting intracellular Ca²⁺ concentration, is recorded.

-

Compound Application: (Rac)-NMDAR antagonist 1 is applied to the cells.

-

NMDA Stimulation: NMDA is added to stimulate Ca²⁺ influx through NMDA receptors.

-

Fluorescence Measurement: Changes in fluorescence intensity are monitored in real-time using a fluorescence microscope or plate reader.

-

Data Analysis: The antagonist's effect is quantified by comparing the peak fluorescence intensity in treated cells to that in control cells.

Western Blot Analysis for NR2B and p-ERK1/2

This technique is used to determine the protein expression levels of the NR2B subunit and phosphorylated ERK1/2.

-

Cell Lysis: Neurons, after treatment with the antagonist and/or NMDA, are lysed to extract total proteins.

-

Protein Quantification: The total protein concentration in each lysate is determined using a BCA or Bradford assay.

-

SDS-PAGE: Equal amounts of protein from each sample are separated by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis.

-

Protein Transfer: The separated proteins are transferred from the gel to a nitrocellulose or PVDF membrane.

-

Immunoblotting: The membrane is incubated with primary antibodies specific for NR2B, p-ERK1/2, and a loading control (e.g., β-actin). This is followed by incubation with a corresponding secondary antibody conjugated to an enzyme (e.g., HRP).

-

Detection: The protein bands are visualized using a chemiluminescent substrate, and the band intensities are quantified using densitometry software.

-

Data Analysis: The expression levels of the target proteins are normalized to the loading control.

Signaling Pathways

The neuroprotective effects of NMDAR antagonist 1 are mediated through the modulation of specific intracellular signaling pathways.

NMDA Receptor-Mediated Excitotoxicity and its Inhibition

The following diagram illustrates the central role of NMDA receptor overactivation in excitotoxicity and the points of intervention by NMDAR antagonist 1.

Caption: Inhibition of NMDA receptor-mediated excitotoxicity.

Modulation of Downstream Pro-Survival Signaling

NMDAR antagonist 1 has been shown to influence the ERK signaling pathway, which is crucial for neuronal survival and plasticity.

References

- 1. Design, synthesis and bioevaluation of 1,2,3,9-tetrahydropyrrolo[2,1-b]quinazoline-1-carboxylic acid derivatives as potent neuroprotective agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. deepblue.lib.umich.edu [deepblue.lib.umich.edu]

- 3. scispace.com [scispace.com]

- 4. Tandem Synthesis of Tetrahydropyrroloquinazolines and Related Polyannular Scaffolds - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Coupling of the NMDA receptor to neuroprotective and neurodestructive events - PMC [pmc.ncbi.nlm.nih.gov]

- 6. medchemexpress.com [medchemexpress.com]

- 7. Targeting NMDA receptors in stroke: new hope in neuroprotection - PMC [pmc.ncbi.nlm.nih.gov]

- 8. NR2B selective NMDA receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]

(Rac)-NMDAR Antagonist 1 Enantiomers and Their Distinct Activities: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

The N-methyl-D-aspartate receptor (NMDAR) is a crucial ionotropic glutamate receptor involved in excitatory neurotransmission throughout the central nervous system (CNS).[1] Its proper functioning is vital for synaptic plasticity, learning, and memory.[1] However, excessive activation of NMDARs can lead to excitotoxicity and neuronal cell death, implicating them in a range of neurological disorders.[1][2] Consequently, NMDAR antagonists have been a major focus of drug development efforts.[3]

Many NMDAR antagonists are chiral molecules, existing as enantiomers that can exhibit significantly different pharmacological properties.[4] The human body is a chiral environment, and as such, enantiomers of a racemic drug can have distinct interactions with biological targets like receptors and enzymes, leading to variations in efficacy, potency, and side-effect profiles.[4] This guide provides a detailed examination of the distinct activities of the enantiomers of the hypothetical racemic compound, (Rac)-NMDAR antagonist 1, to illustrate the importance of stereochemistry in the development of NMDAR-targeted therapeutics. We will refer to the two enantiomers as (S)-NMDAR antagonist 1 and (R)-NMDAR antagonist 1.

Pharmacological Profile of (S)- and (R)-NMDAR Antagonist 1

The enantiomers of (Rac)-NMDAR antagonist 1 exhibit notable differences in their binding affinity, potency, and selectivity for different NMDAR subunits. This is consistent with observations for other chiral NMDA receptor antagonists, such as the enantiomers of ketamine, where the S-(+)-enantiomer (esketamine) has a 3- to 4-fold greater affinity for the NMDA receptor than the R-(–)-enantiomer (arketamine).[5]

Binding Affinity and Potency

The following tables summarize the quantitative data regarding the binding affinity (Ki) and inhibitory potency (IC50) of the individual enantiomers.

| Enantiomer | Target | Kᵢ (nM) |

| (S)-NMDAR antagonist 1 | NMDA Receptor | 15 |

| (R)-NMDAR antagonist 1 | NMDA Receptor | 65 |

| (Rac)-NMDAR antagonist 1 | NMDA Receptor | 40 |

Table 1: Binding affinity (Ki) of (Rac)-NMDAR antagonist 1 enantiomers for the NMDA receptor.

| Enantiomer | Assay | IC₅₀ (nM) |

| (S)-NMDAR antagonist 1 | [³H]MK-801 Binding | 25 |

| (R)-NMDAR antagonist 1 | [³H]MK-801 Binding | 110 |

| (Rac)-NMDAR antagonist 1 | [³H]MK-801 Binding | 68 |

Table 2: Inhibitory potency (IC50) of (Rac)-NMDAR antagonist 1 enantiomers in a competitive binding assay with the non-competitive antagonist [³H]MK-801.

Subunit Selectivity

The NMDA receptor is a heterotetrameric complex typically composed of two GluN1 subunits and two GluN2 subunits (GluN2A-D).[6] The subunit composition influences the receptor's pharmacological and biophysical properties.[6] The enantiomers of (Rac)-NMDAR antagonist 1 display differential selectivity for GluN2B-containing receptors, a common target for therapeutic intervention due to their role in pathological conditions.[3]

| Enantiomer | GluN1/GluN2A (IC₅₀, nM) | GluN1/GluN2B (IC₅₀, nM) | Selectivity Ratio (GluN2A/GluN2B) |

| (S)-NMDAR antagonist 1 | 80 | 12 | 6.7 |

| (R)-NMDAR antagonist 1 | 150 | 95 | 1.6 |

Table 3: Subunit selectivity of (Rac)-NMDAR antagonist 1 enantiomers for NMDA receptors containing different GluN2 subunits.

Experimental Protocols

The characterization of the enantiomers of (Rac)-NMDAR antagonist 1 involves a variety of in vitro and in vivo experimental techniques. Below are detailed methodologies for two key experiments.

Radioligand Binding Assay

This assay is used to determine the binding affinity of the enantiomers to the NMDA receptor.

Objective: To determine the inhibitory constant (Ki) of (S)- and (R)-NMDAR antagonist 1.

Materials:

-

Rat brain cortex membranes

-

[³H]MK-801 (radioligand)

-

(S)-NMDAR antagonist 1, (R)-NMDAR antagonist 1, (Rac)-NMDAR antagonist 1

-

Binding buffer (e.g., 50 mM Tris-HCl, pH 7.4)

-

Scintillation fluid

-

Glass fiber filters

-

Filtration apparatus

-

Scintillation counter

Procedure:

-

Prepare rat brain cortex membranes by homogenization and centrifugation.

-

In a series of tubes, add a fixed concentration of [³H]MK-801 and varying concentrations of the unlabeled competitor ((S)-, (R)-, or (Rac)-NMDAR antagonist 1).

-

Add the membrane preparation to each tube.

-

Incubate the mixture at a specific temperature (e.g., 25°C) for a set period (e.g., 60 minutes) to allow binding to reach equilibrium.

-

Terminate the binding reaction by rapid filtration through glass fiber filters using a vacuum filtration apparatus.[7] This separates the bound from the unbound radioligand.

-

Wash the filters with ice-cold binding buffer to remove any non-specifically bound radioligand.

-

Place the filters in scintillation vials, add scintillation fluid, and measure the radioactivity using a scintillation counter.

-

Analyze the data using non-linear regression to determine the IC50 value, which is the concentration of the antagonist that inhibits 50% of the specific binding of the radioligand.

-

Calculate the Ki value using the Cheng-Prusoff equation.

Whole-Cell Patch-Clamp Electrophysiology

This technique is used to measure the functional effects of the antagonists on NMDA receptor-mediated currents in neurons.[6]

Objective: To assess the inhibitory effect of (S)- and (R)-NMDAR antagonist 1 on NMDA-evoked currents.

Materials:

-

Cultured neurons or acute brain slices.[8]

-

Patch-clamp rig with amplifier, micromanipulator, and data acquisition system.

-

Glass micropipettes for recording electrodes.

-

External solution (e.g., artificial cerebrospinal fluid - aCSF).

-

Internal solution for the recording pipette.

-

NMDA and glycine (co-agonist).

-

(S)-NMDAR antagonist 1, (R)-NMDAR antagonist 1.

Procedure:

-

Prepare cultured neurons or acute brain slices.

-

Place the preparation in the recording chamber on the microscope stage and perfuse with aCSF.

-

Fabricate a glass micropipette with a tip resistance of 3-5 MΩ and fill it with the internal solution.

-

Under visual guidance, approach a neuron with the micropipette and form a high-resistance seal (gigaohm seal) with the cell membrane.

-

Rupture the membrane patch under the pipette tip to achieve the whole-cell configuration, allowing electrical access to the cell's interior.[9]

-

Clamp the cell at a holding potential of -60 mV.[6]

-

Evoke NMDA receptor-mediated currents by applying a solution containing NMDA and glycine.[6]

-

Record the baseline NMDA-evoked currents.

-

Apply varying concentrations of (S)- or (R)-NMDAR antagonist 1 to the perfusion solution and record the resulting inhibition of the NMDA-evoked currents.

-

Wash out the antagonist to observe the recovery of the current.

-

Analyze the data to determine the concentration-response curve and the IC50 value for the functional inhibition of the NMDA receptor.

Visualizations

Signaling Pathways and Experimental Workflows

Caption: Workflow for electrophysiological characterization.

Caption: Differential binding of enantiomers to the GluN2B subunit.

Caption: NMDA receptor signaling pathway and point of inhibition.

Conclusion

The distinct pharmacological profiles of the (S)- and (R)-enantiomers of (Rac)-NMDAR antagonist 1 underscore the critical importance of stereochemistry in drug design and development. The (S)-enantiomer demonstrates significantly higher potency and selectivity for GluN2B-containing NMDA receptors, making it a more promising candidate for therapeutic development. This guide provides a framework for the comprehensive evaluation of chiral NMDA receptor antagonists, from initial binding assays to functional electrophysiological characterization. A thorough understanding of the stereospecific interactions of drug candidates with their targets is essential for developing safer and more effective treatments for neurological disorders.

References

- 1. NMDA Receptor Antagonists: Emerging Insights into Molecular Mechanisms and Clinical Applications in Neurological Disorders | MDPI [mdpi.com]

- 2. Enantiomeric Propanolamines as selective N-Methyl-d-aspartate 2B Receptor Antagonists - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Pharmacology of NMDA Receptors - Biology of the NMDA Receptor - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 4. Chiral Drugs: An Overview - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Ketamine - Wikipedia [en.wikipedia.org]

- 6. Pharmacological and electrophysiological characterization of novel NMDA receptor antagonists - PMC [pmc.ncbi.nlm.nih.gov]

- 7. The Use of Ligand Binding in Assays of NMDA Receptor Function | Springer Nature Experiments [experiments.springernature.com]

- 8. A novel method using ambient glutamate for the electrophysiological quantification of extrasynaptic NMDA receptor function in acute brain slices - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. NMDA Receptors: Linking Physiological Output to Biophysical Operation - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for (Rac)-NMDAR Antagonist 1

For Researchers, Scientists, and Drug Development Professionals

Introduction

(Rac)-NMDAR antagonist 1 is the racemic form of NMDAR antagonist 1, a potent and orally bioavailable antagonist selective for the NR2B subunit of the N-methyl-D-aspartate (NMDA) receptor.[1][2][3] The NMDA receptor, a glutamate-gated ion channel, plays a crucial role in synaptic plasticity, learning, and memory.[4] However, its overactivation can lead to excitotoxicity and has been implicated in various neurological disorders, including stroke, neurodegenerative diseases, and neuropathic pain.[4][5] Selective antagonists of the NR2B subunit are of significant interest as they may offer a more favorable therapeutic window with fewer side effects compared to non-selective NMDA receptor blockers.[6]

These application notes provide detailed in vitro experimental protocols for the characterization of (Rac)-NMDAR antagonist 1, focusing on its potency, binding affinity, and functional effects on NMDA receptor signaling.

NMDA Receptor Signaling Pathway

Activation of the NMDA receptor requires the binding of both glutamate and a co-agonist, typically glycine or D-serine. Upon binding of both agonists and depolarization of the postsynaptic membrane, which removes the voltage-dependent magnesium (Mg2+) block, the channel opens, allowing the influx of calcium (Ca2+) and sodium (Na+) ions. The subsequent increase in intracellular Ca2+ acts as a second messenger, activating a cascade of downstream signaling pathways involving enzymes such as Ca2+/calmodulin-dependent protein kinase II (CaMKII) and the transcription factor CREB, which are critical for synaptic plasticity.

Data Presentation

The following table summarizes representative quantitative data for a potent NR2B-selective NMDA receptor antagonist. Specific experimental values for (Rac)-NMDAR antagonist 1 are not publicly available and should be determined empirically using the protocols provided below.

| Assay Type | Parameter | (Rac)-NMDAR Antagonist 1 (Representative) | Ifenprodil (Reference) |

| Functional Antagonism | |||

| Calcium Flux Assay | IC₅₀ (vs. NR1/NR2B) | 10 - 100 nM | ~300 nM |

| Electrophysiology | IC₅₀ (vs. NR1/NR2B) | 5 - 50 nM | ~150 nM |

| Binding Affinity | |||

| Radioligand Binding Assay | Kᵢ (vs. [³H]ifenprodil) | 1 - 20 nM | ~10 nM |

Note: IC₅₀ and Kᵢ values are dependent on assay conditions. The provided values are for illustrative purposes.

Experimental Protocols

Calcium Flux Assay for Functional Antagonism

This assay measures the ability of (Rac)-NMDAR antagonist 1 to inhibit the influx of calcium through the NMDA receptor channel in a cell-based system.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. (Rac)-NMDAR antagonist 1 | CymitQuimica [cymitquimica.com]

- 3. medchemexpress.cn [medchemexpress.cn]

- 4. Physiology, NMDA Receptor - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 5. portal.research.lu.se [portal.research.lu.se]

- 6. Antagonists selective for NMDA receptors containing the NR2B subunit - PubMed [pubmed.ncbi.nlm.nih.gov]

In Vivo Administration Guide for (Rac)-NMDAR Antagonist 1

Introduction

(Rac)-NMDAR antagonist 1 is the racemic form of a potent and orally bioavailable antagonist selective for the NR2B subunit of the NMDA receptor.[1] NMDARs are glutamate-gated ion channels crucial for synaptic plasticity, learning, and memory.[2][3] The NR2B subunit, in particular, has been a target for therapeutic intervention in various neurological and psychiatric disorders, including neuropathic pain, depression, and neurodegenerative diseases.[3][4][5] Selective NR2B antagonists are of interest because they may offer a better safety profile compared to non-selective NMDAR blockers, potentially avoiding some of the psychotomimetic side effects.[4][6]

This document provides detailed application notes and protocols for the in vivo administration of (Rac)-NMDAR antagonist 1, based on data from representative selective NR2B antagonists such as Ro 25-6981 and CP-101,606.

Data Presentation

Pharmacokinetic Properties of Selective NR2B Antagonists

The following table summarizes key pharmacokinetic parameters for some representative selective NR2B antagonists. This data can help in designing in vivo experiments, particularly in determining dosing frequency and sampling time points for pharmacokinetic/pharmacodynamic (PK/PD) studies.

| Compound | Animal Model | Route of Administration | Half-life (t½) | Key Findings |

| MK-0657 | Human | Oral | ~14-17 hours | Rapidly absorbed (within 1 hour). Active metabolite has a half-life of ~21-26 hours.[7] |

| EU-93-94 | Rat | Intravenous (i.v.) | 2.6 hours | A pH-sensitive inhibitor with improved plasma half-life compared to its predecessor.[1] |

| Atomoxetine | Human | Oral | 4.5-19 hours (variable) | Bioavailability is 63-94% depending on CYP2D6 metabolism.[8] |

In Vivo Dosing and Administration of Selective NR2B Antagonists

The table below provides starting dose ranges and administration routes for common in vivo models based on published studies with selective NR2B antagonists. It is crucial to perform dose-response studies to determine the optimal dose for your specific experimental conditions.

| Compound | Animal Model | Indication/Model | Route of Administration | Dose Range | Reference |

| (+/-)-CP-101,606 | Rat | Neuropathic Pain (allodynia) | Oral (p.o.) | ID50: 4.1 mg/kg | [6] |

| (+/-)-Ro 25-6981 | Rat | Neuropathic Pain (allodynia) | Intraperitoneal (i.p.) | ID50: 3.8 mg/kg | [6] |

| Ro 25-6981 | Rat | Behavioral Flexibility (Water Maze) | Intraperitoneal (i.p.) | 10 mg/kg | [9] |

| Traxoprodil | Mouse | Antidepressant-like effects (Forced Swim Test) | Intraperitoneal (i.p.) | 10-40 mg/kg | [10] |

| CR 3394 | Rat | Parkinson's Disease Model (6-OHDA) | Intraperitoneal (i.p.) | 1, 5, 20 mg/kg | [11] |

| Ro 25-6981 | Rat | Inflammatory Pain (Formalin Test) | Intracortical infusion | 1 µ g/0.5 µL | [12] |

Experimental Protocols

Protocol 1: Assessment of Antidepressant-Like Activity using the Forced Swim Test (FST) in Mice

This protocol is adapted from studies evaluating the antidepressant-like effects of selective NR2B antagonists.[10]

1. Materials:

-

(Rac)-NMDAR antagonist 1

-

Vehicle (e.g., saline, 0.5% methylcellulose)

-

Male C57BL/6 mice (8-10 weeks old)

-

Forced swim test apparatus (clear cylinders filled with water)

-

Video recording equipment and analysis software

2. Drug Preparation:

-

Prepare a stock solution of (Rac)-NMDAR antagonist 1 in a suitable solvent.

-

On the day of the experiment, dilute the stock solution with the vehicle to the desired final concentrations (e.g., 10, 20, 40 mg/kg). The final injection volume should be consistent across all animals (e.g., 10 mL/kg).

3. Experimental Procedure:

-

Acclimation: Acclimate mice to the experimental room for at least 1 hour before testing.

-

Administration: Administer (Rac)-NMDAR antagonist 1 or vehicle via intraperitoneal (i.p.) injection. A typical pre-treatment time is 30-60 minutes before the test.

-

Forced Swim Test:

-

Place each mouse individually into a cylinder (25 cm height, 10 cm diameter) containing water (23-25°C) to a depth of 15 cm.

-

The test duration is typically 6 minutes.

-

Record the entire session using a video camera.

-

-

Data Analysis:

-

Score the duration of immobility during the last 4 minutes of the 6-minute test. Immobility is defined as the cessation of struggling and remaining floating motionless, making only movements necessary to keep the head above water.

-

Compare the immobility time between the vehicle-treated and antagonist-treated groups using appropriate statistical tests (e.g., ANOVA followed by post-hoc tests). A significant reduction in immobility time is indicative of an antidepressant-like effect.

-

Protocol 2: Pharmacokinetic Study in Rats

This protocol outlines a basic procedure for determining the pharmacokinetic profile of (Rac)-NMDAR antagonist 1.

1. Materials:

-

(Rac)-NMDAR antagonist 1

-

Vehicle

-

Male Sprague-Dawley rats (250-300g) with jugular vein catheters

-

Blood collection tubes (e.g., EDTA-coated)

-

Centrifuge

-

Freezer (-80°C)

-

Analytical equipment for drug quantification (e.g., LC-MS/MS)

2. Experimental Procedure:

-

Fasting: Fast rats overnight with free access to water before drug administration.

-

Administration: Administer a single dose of (Rac)-NMDAR antagonist 1 via the desired route (e.g., oral gavage or intravenous injection).

-

Blood Sampling:

-

Collect blood samples (approximately 0.2 mL) from the jugular vein catheter at multiple time points. For an orally administered drug, typical time points might be: pre-dose, 0.25, 0.5, 1, 2, 4, 8, 12, and 24 hours post-dose.

-

Place blood samples into EDTA-coated tubes and keep on ice.

-

-

Plasma Preparation:

-

Centrifuge the blood samples (e.g., 3000 rpm at 4°C for 10 minutes) to separate the plasma.

-

Transfer the plasma to clean tubes and store at -80°C until analysis.

-

-

Bioanalysis:

-

Quantify the concentration of (Rac)-NMDAR antagonist 1 in the plasma samples using a validated analytical method such as LC-MS/MS.

-

-

Data Analysis:

-

Use pharmacokinetic software to calculate key parameters such as half-life (t½), maximum concentration (Cmax), time to maximum concentration (Tmax), and area under the curve (AUC).

-

Mandatory Visualization

References

- 1. A Glutamate N-Methyl-d-Aspartate (NMDA) Receptor Subunit 2B–Selective Inhibitor of NMDA Receptor Function with Enhanced Potency at Acidic pH and Oral Bioavailability for Clinical Use - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Antagonism at the NR2B subunit of NMDA receptors induces increased connectivity of the prefrontal and subcortical regions regulating reward behavior - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. NR2B selective NMDA receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Antagonists selective for NMDA receptors containing the NR2B subunit - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. benthamscience.com [benthamscience.com]

- 6. Selective NMDA NR2B antagonists induce antinociception without motor dysfunction: correlation with restricted localisation of NR2B subunit in dorsal horn - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. A Randomized, Placebo-Controlled, Crossover Pilot Trial of the Oral Selective NR2B Antagonist MK-0657 in Patients With Treatment-Resistant Major Depressive Disorder - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Atomoxetine - Wikipedia [en.wikipedia.org]

- 9. Effects of the GluN2B-NMDA receptor antagonist Ro 25-6981 on two types of behavioral flexibility in rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Traxoprodil, a selective antagonist of the NR2B subunit of the NMDA receptor, potentiates the antidepressant-like effects of certain antidepressant drugs in the forced swim test in mice - PMC [pmc.ncbi.nlm.nih.gov]

- 11. In vivo neurochemical effects of the NR2B selective NMDA receptor antagonist CR 3394 in 6-hydroxydopamine lesioned rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Cortical NR2B NMDA subunit antagonism reduces inflammatory pain in male and female rats - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for (Rac)-NMDAR Antagonist 1 Cell-Based Assay Development

For Researchers, Scientists, and Drug Development Professionals

Introduction

The N-methyl-D-aspartate receptor (NMDAR) is a glutamate-gated ion channel crucial for synaptic plasticity, learning, and memory.[1] However, its overactivation leads to excessive calcium (Ca2+) influx, triggering excitotoxicity, a key pathological process in various neurological disorders, including stroke, Alzheimer's disease, and Parkinson's disease.[2] Consequently, NMDAR antagonists have emerged as promising therapeutic agents. (Rac)-NMDAR antagonist 1 is the racemate of a potent and orally bioavailable antagonist selective for the NR2B subunit of the NMDAR.[3] Developing robust cell-based assays is essential to characterize the potency and efficacy of such antagonists.

These application notes provide detailed protocols for two key cell-based assays to evaluate (Rac)-NMDAR antagonist 1: a calcium flux assay to measure direct receptor antagonism and an NMDA-induced excitotoxicity assay to assess its neuroprotective effects.

NMDAR Signaling Pathway

The activation of NMDARs by glutamate and a co-agonist (glycine or D-serine) leads to the opening of the ion channel and a subsequent influx of Ca2+. This increase in intracellular Ca2+ initiates a cascade of downstream signaling events that are critical for both normal physiological functions and, when excessive, pathological conditions.

Caption: NMDAR Signaling Pathway and Antagonist Action.

Experimental Protocols

Two primary cell-based assays are detailed below to assess the efficacy of (Rac)-NMDAR antagonist 1.

Calcium Flux Assay

This assay directly measures the ability of an antagonist to block the influx of calcium through the NMDAR channel upon agonist stimulation.

Experimental Workflow:

Caption: Calcium Flux Assay Experimental Workflow.

Detailed Protocol:

-

Cell Culture and Seeding:

-

Culture Human Embryonic Kidney (HEK293) cells stably or transiently expressing the NR1 and NR2B subunits of the NMDA receptor.

-

Seed the cells into a 96-well or 384-well black-walled, clear-bottom plate at a density that will result in a confluent monolayer on the day of the assay.

-

Incubate at 37°C in a 5% CO2 incubator for 24-48 hours.

-

-

Dye Loading:

-

Prepare a loading buffer containing a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) in a suitable buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES).

-

Remove the cell culture medium and add the dye-loading solution to each well.

-

Incubate the plate for 45-60 minutes at 37°C, protected from light.

-

-

Compound Addition:

-

Prepare serial dilutions of (Rac)-NMDAR antagonist 1 in the assay buffer.

-

Wash the cells with assay buffer to remove excess dye.

-

Add the different concentrations of the antagonist to the respective wells. Include a vehicle control (e.g., DMSO).

-

Incubate for 15-30 minutes at room temperature.

-

-

Agonist Stimulation and Signal Detection:

-

Prepare an agonist solution containing NMDA and glycine in the assay buffer.

-

Place the plate in a fluorescence imaging plate reader (FLIPR) or a similar instrument capable of kinetic reading.

-

Establish a baseline fluorescence reading for each well.

-

Add the agonist solution to all wells simultaneously using the instrument's injection system.

-

Immediately begin recording the fluorescence intensity over time (typically for 2-5 minutes).

-

-

Data Analysis:

-

The increase in fluorescence intensity corresponds to the influx of calcium.

-

Determine the peak fluorescence response for each well.

-

Normalize the data to the control wells (agonist only).

-

Plot the percentage of inhibition against the logarithm of the antagonist concentration.

-

Calculate the half-maximal inhibitory concentration (IC50) value using a non-linear regression analysis.

-

Representative Data:

The following table shows representative data for a typical NR2B-selective antagonist.

| Concentration (nM) | % Inhibition of Ca2+ Flux |

| 0.1 | 5.2 |

| 1 | 15.8 |

| 10 | 48.9 |

| 100 | 85.3 |

| 1000 | 98.1 |

| IC50 (nM) | ~10.5 |

NMDA-Induced Excitotoxicity Assay

This assay assesses the neuroprotective potential of (Rac)-NMDAR antagonist 1 by measuring its ability to prevent cell death caused by excessive NMDA receptor activation.

Experimental Workflow:

Caption: Excitotoxicity Assay Experimental Workflow.

Detailed Protocol:

-

Cell Culture:

-

Culture primary cortical neurons or a suitable neuronal cell line (e.g., SH-SY5Y) in a 96-well plate.

-

Allow the cells to differentiate and mature for an appropriate period (for primary neurons, typically 7-10 days in vitro).

-

-

Compound Treatment:

-

Prepare serial dilutions of (Rac)-NMDAR antagonist 1 in the cell culture medium.

-

Add the antagonist to the cells and incubate for 1-2 hours. Include a vehicle control.

-

-

Excitotoxic Insult:

-

Prepare a high-concentration solution of NMDA (e.g., 100-300 µM) in the culture medium.

-

Add the NMDA solution to the wells (except for the untreated control wells).

-

Incubate the plate for 24 hours at 37°C in a 5% CO2 incubator.

-

-

Cell Viability Assessment:

-

Measure cell viability using a standard assay, such as the MTT assay or the CellTiter-Glo® Luminescent Cell Viability Assay.

-

For MTT assay:

-

Add MTT reagent to each well and incubate for 2-4 hours.

-

Add a solubilizing agent (e.g., DMSO or a specialized solution) to dissolve the formazan crystals.

-

Read the absorbance at the appropriate wavelength (e.g., 570 nm).

-

-

For CellTiter-Glo® assay:

-

Add the CellTiter-Glo® reagent to each well.

-

Mix and incubate for a short period as per the manufacturer's instructions.

-

Read the luminescence.

-

-

-

Data Analysis:

-

Calculate the percentage of cell viability for each condition relative to the untreated control cells.

-

Plot the percentage of cell viability against the logarithm of the antagonist concentration.

-

Determine the concentration of the antagonist that provides significant neuroprotection.

-

Representative Data:

The following table illustrates the neuroprotective effect of a representative NR2B-selective antagonist against NMDA-induced excitotoxicity.

| Treatment | Antagonist Conc. (µM) | % Cell Viability |

| Control (No NMDA) | - | 100 |

| NMDA (100 µM) | 0 | 45.2 |

| NMDA + Antagonist | 0.01 | 52.8 |

| NMDA + Antagonist | 0.1 | 68.5 |

| NMDA + Antagonist | 1 | 85.1 |

| NMDA + Antagonist | 10 | 92.3 |

Conclusion

The described cell-based assays provide a robust framework for the characterization of (Rac)-NMDAR antagonist 1. The calcium flux assay offers a direct measure of the antagonist's potency at the receptor level, while the excitotoxicity assay provides crucial information about its functional neuroprotective efficacy. These protocols can be adapted for high-throughput screening to identify and optimize novel NMDAR antagonists for the treatment of a wide range of neurological disorders.

References

- 1. Allosteric modulators of NR2B-containing NMDA receptors: molecular mechanisms and therapeutic potential - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Failures and Successes of NMDA Receptor Antagonists: Molecular Basis for the Use of Open-Channel Blockers like Memantine in the Treatment of Acute and Chronic Neurologic Insults - PMC [pmc.ncbi.nlm.nih.gov]

- 3. medchemexpress.com [medchemexpress.com]

Application Notes and Protocols for Electrophysiological Recording of (Rac)-NMDAR Antagonists

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the electrophysiological evaluation of (Rac)-N-methyl-D-aspartate receptor (NMDAR) antagonists. The protocols outlined below are essential for researchers in neuroscience and professionals in drug development investigating the therapeutic potential and mechanism of action of NMDAR modulators for various neurological and psychiatric disorders.

Introduction

N-methyl-D-aspartate receptors (NMDARs) are glutamate-gated ion channels crucial for synaptic plasticity, learning, and memory.[1][2] Dysregulation of NMDAR activity is implicated in a range of CNS disorders, including Alzheimer's disease, Parkinson's disease, schizophrenia, and depression, making them a significant target for therapeutic intervention.[1][3] (Rac)-NMDAR antagonists are compounds that inhibit the activity of these receptors. Their electrophysiological characterization is fundamental to understanding their potency, mechanism of action, and potential clinical utility.

This document details the setup and procedures for two primary electrophysiological techniques used to assess the effects of (Rac)-NMDAR antagonists: whole-cell patch-clamp recordings in vitro and local field potential (LFP) recordings in vivo.

Signaling Pathways and Experimental Workflow

The following diagrams illustrate the key signaling pathways modulated by NMDARs and a general workflow for the electrophysiological screening of (Rac)-NMDAR antagonists.

Caption: NMDAR Signaling Pathway and Antagonist Action.

Caption: General Experimental Workflow for Electrophysiology.

Quantitative Data Summary

The following tables summarize key quantitative data for commonly used NMDAR antagonists in electrophysiological studies.

Table 1: In Vitro Whole-Cell Patch-Clamp Data

| Antagonist | Concentration | Cell Type / Brain Region | Key Findings | Reference |

| Ketamine | 200 µM | Rat Olfactory Cortex Slices | Increased recovery of evoked potentials after anoxia from 21.6% to 87.2%. | [4] |

| Dizocilpine (MK-801) | 10 µM | Rat Olfactory Cortex Slices | Increased recovery of evoked potentials after anoxia from 14.6% to 48.3%. | [4] |

| AP5 | 200 µM | Rat Olfactory Cortex Slices | Increased post-anoxic recovery, suggesting a substantial degree of antagonism is needed for neuroprotection. | [4] |

| (±)-Ketamine | IC₅₀ ~1-10 µM | HEK293 cells expressing NR1/NR2B | Concentration-dependent block of NMDA receptor-mediated currents. | [5] |

| Memantine | 10 µM | Cerebellar Granule Neurons | 89.2 ± 1.0% block of NMDARs. | [6] |

| Novel Antagonist 7 | 10 µM | Cerebellar Granule Neurons | 82.5 ± 3.2% block of NMDARs. | [6] |

| Novel Antagonist 8 | 10 µM | Cerebellar Granule Neurons | 88.3 ± 3.7% block of NMDARs. | [6] |

| Novel Antagonist 11 | 10 µM | Cerebellar Granule Neurons | 97.9 ± 1.9% block of NMDARs. | [6] |

Table 2: In Vivo Local Field Potential (LFP) Data

| Antagonist | Dose | Animal Model | Brain Region | Key Findings | Reference |

| Ketamine | 10 mg/kg | Male Wistar Rats | Striatum & Hippocampus | Significant increases in high-frequency oscillation (HFO) power (140-180 Hz) in the striatum. | [7] |

| MK-801 | 0.1 mg/kg | Male Wistar Rats | Striatum & Hippocampus | Significant increases in HFO power in the striatum. | [7] |

| Phencyclidine (PCP) | 2.5 mg/kg | Male Wistar Rats | Striatum & Hippocampus | Significant increases in HFO power in the striatum. | [7] |

| MK-801 | 0.2 mg/kg | Freely Moving Rats | Medial Prefrontal Cortex | Increased gamma-band power in the field potential. | [8] |

Experimental Protocols

Protocol 1: Whole-Cell Patch-Clamp Recording in Brain Slices

This protocol is designed to measure NMDAR-mediated currents in neurons within acute brain slices and assess the inhibitory effects of (Rac)-NMDAR antagonists.

1. Materials and Solutions:

-

Artificial Cerebrospinal Fluid (aCSF) for Slicing (Carbogenated): (in mM) 125 NaCl, 2.5 KCl, 1.25 NaH₂PO₄, 25 NaHCO₃, 25 D-glucose, 1 MgCl₂, 2 CaCl₂. pH 7.4 when saturated with 95% O₂ / 5% CO₂.

-

aCSF for Recording (Carbogenated): Same as slicing aCSF.

-

Internal Pipette Solution: (in mM) 130 CsCl, 10 HEPES, 10 BAPTA, 4 MgATP. pH adjusted to 7.2 with CsOH.[6] Other compositions may be used, for example, containing (in mM) 135 CsCl, 6 NaCl, 1 MgCl, 10 HEPES, 2 EGTA, 5 TEA-Cl, 2 QX-314, 2 Mg-ATP.[9]

-

Pharmacological Agents:

2. Equipment:

-

Vibrating microtome (vibratome)

-